N-(4-bromo-2-fluorophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide moiety and a halogenated aryl group. The 4-bromo-2-fluorophenyl group introduces steric and electronic effects, influencing molecular packing and biological activity .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-13-5-4-11(19)9-12(13)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAYPXPFJBMSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative with potential pharmaceutical applications. This article discusses its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNOS |
| Molecular Weight | 529.4 g/mol |
| CAS Number | 2034479-78-0 |
The unique thieno[3,2-d]pyrimidine core contributes to its biological properties, potentially allowing it to interact with various enzymes and receptors involved in critical cellular processes.
This compound likely exerts its biological effects through specific interactions with molecular targets such as enzymes involved in nucleotide synthesis. Notably, it may inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both crucial for DNA synthesis and cell proliferation. Inhibition of these targets can lead to "thymineless death," a phenomenon observed in cancer cells under treatment with antifolates like methotrexate or 5-fluorouracil .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that thienopyrimidine derivatives can effectively inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds against TS and DHFR have been documented in the literature:
| Compound ID | Target Enzyme | IC50 (µM) |
|---|---|---|
| 335 | TS | 0.5 |
| 335 | DHFR | 0.7 |
These findings suggest that the compound may possess similar or enhanced efficacy against these targets .
Case Studies
In a recent study published in CORE, a series of thienopyrimidine derivatives were synthesized and tested for their anticancer activity. The results indicated that the most potent compounds significantly inhibited the growth of cancer cell lines expressing folate receptors, demonstrating potential for targeted therapy .
Pharmacological Profile
The pharmacokinetic properties of this compound remain to be fully characterized. However, preliminary data suggest that it may exhibit favorable absorption and distribution characteristics typical of small organic molecules. Further studies are needed to elucidate its bioavailability and metabolic pathways.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives
- N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4): Substituents: 3-methyl, 7-phenyl, and N-(4-butylphenyl) groups. Molecular Weight: 463.614 g/mol, with reduced halogen content compared to the target compound. Impact: The 4-butylphenyl group increases lipophilicity (logP ~4.2 estimated), while the 7-phenyl substituent may enhance π-π interactions.
- 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ZINC2719758): Substituents: 3-(4-methylphenyl), 4-oxo, and N-[4-(trifluoromethoxy)phenyl]. The 6,7-dihydro modification reduces aromaticity, altering solubility and conformational flexibility .
Non-Thieno Pyrimidinone Analogs
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Core: Pyrazolo[3,4-d]pyrimidinone fused with chromen. The sulfonamide group improves water solubility but reduces membrane permeability compared to acetamide derivatives .
Substituent Effects on Physicochemical Properties
Halogenation Patterns
- Target Compound: 4-bromo-2-fluorophenyl group. Bromine: Increases molecular weight (Br: ~80 g/mol) and polarizability, favoring halogen bonding with biomolecules.
- Comparison with N-(4-bromophenyl)acetamide Derivatives: N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide: Exhibits a dihedral angle of 66.4° between aryl rings, reducing planarity and crystallization enthalpy. The fluorine atoms engage in weak C–H···F interactions, stabilizing crystal packing .
Physicochemical and Crystallographic Data
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to ensure high yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for thiouracil formation), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., triethylamine for deprotonation). Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution). High-purity (>95%) crystals can be obtained via recrystallization from ethanol .
| Key Reaction Parameters |
|---|
| Temperature: 60–80°C |
| Solvent: DMF or toluene |
| Catalyst: Triethylamine |
| Purification: Column chromatography (silica gel) |
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use 1H/13C NMR to confirm substituent environments (e.g., δ 10.2 ppm for acetamide NH, δ 7.8–8.2 ppm for aromatic protons). IR spectroscopy validates functional groups (e.g., C=O stretch at 1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+ at m/z 510.0523). For 3D conformation, employ X-ray crystallography (SHELX suite for refinement) .
Q. How can preliminary biological activity screening be designed?
- Methodological Answer : Conduct in vitro assays against bacterial strains (e.g., S. aureus MIC) or cancer cell lines (e.g., MTT assay on HeLa cells). Use DMSO as a solvent control and reference antibiotics (e.g., ciprofloxacin). IC50 values should be calculated from dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replace bromo with chloro, vary alkyl chain length). Test derivatives in parallel bioassays (e.g., kinase inhibition, antibacterial activity). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like DHFR or bacterial gyrase .
| Derivative Modifications | Biological Target |
|---|---|
| Bromo → Chloro substitution | DHFR inhibition |
| Butyl → Ethyl chain | Antibacterial potency |
Q. What computational methods are suitable for modeling its interaction with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry. Use molecular dynamics (MD) simulations (GROMACS) to study protein-ligand stability. Validate with pharmacophore modeling (Phase) to identify critical interaction sites .
Q. How to address challenges in crystallographic refinement for this compound?
- Methodological Answer : For twinned crystals, use SHELXL for dual-space refinement. Apply HKL-3000 for data scaling and Olex2 for visualization. Address disorder in the butyl chain with ISOR restraints and partial occupancy modeling .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., consistent cell passage number, incubation time). Validate purity via HPLC (>98%) and confirm compound stability under assay conditions (e.g., pH 7.4, 37°C). Use meta-analysis to compare data across studies, adjusting for variables like solvent choice or cell line heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
